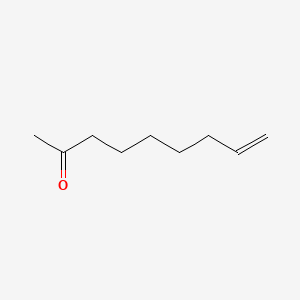

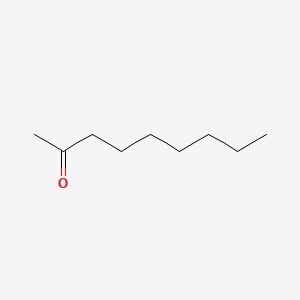

8-Nonen-2-one

Description

Properties

IUPAC Name |

non-8-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFXLYCBBBXCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198203 | |

| Record name | 8-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.855 | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5009-32-5 | |

| Record name | 8-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-NONEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Nonen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 8-Nonen-2-one: A Technical Guide to Its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is an unsaturated aliphatic ketone that contributes to the characteristic aromas of various natural products and serves as a semiochemical in insect communication. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and drug development. The information is presented to facilitate a comprehensive understanding of this compound's role in nature and to provide a foundation for further investigation into its potential applications.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, from food products to insect venom. While its presence is often in trace amounts, it can play a significant role in the chemical ecology of the producing organism.

In Food Products

This compound has been reported as a volatile compound in certain food items, contributing to their flavor and aroma profiles. Its presence is often a result of microbial activity or lipid oxidation during processing and aging.

Table 1: Quantitative Data of this compound in Food Products

| Food Product | Concentration Range | Analytical Method | Reference |

| Cheese (general) | Detected, not quantified | Not specified | [1] |

| Milk and milk products | Detected, not quantified | Not specified | [1] |

| Breakfast Cereal | 0.00002 - 0.00010 ppm | Not specified | [2] |

| Frozen Dairy | 0.00002 - 0.00010 ppm | Not specified | [2] |

| Imitation Dairy | 0.00200 - 0.00500 ppm | Not specified | [2] |

In the Animal Kingdom

A significant natural source of this compound is within the animal kingdom, where it primarily functions as a semiochemical, a chemical substance that carries a message.

Table 2: Occurrence of this compound as a Semiochemical

| Organism | Role | Source of Compound | Analytical Method | Reference |

| Vespa velutina (Asian hornet) | Alarm Pheromone | Venom | GC-EAD, GC-MS | [3][4] |

| Tyrophagus putrescentiae (Mold mite) | Semiochemical | Not specified | Not specified | [5] |

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve the extraction of volatile organic compounds (VOCs) followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for sample preparation due to its simplicity and sensitivity.

Protocol 1: Headspace SPME-GC-MS Analysis of Volatiles from Insect Venom

This protocol is adapted from methodologies used for the analysis of volatile compounds in the venom of Vespa velutina.[3][4]

1. Sample Preparation:

-

Dissect the venom apparatus from the insect under a stereomicroscope.

-

Place the venom gland in a 2 mL clear glass vial with a polytetrafluoroethylene (PTFE)/silicone septum.

-

To enhance the release of volatiles, a freeze-thaw cycle can be applied: freeze the sample at -80°C for 10 minutes, followed by thawing at 25°C for 5 minutes.[6][7]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Use a SPME fiber coated with a suitable stationary phase (e.g., 100 μm polydimethylsiloxane (PDMS)).

-

Expose the fiber to the headspace of the vial containing the venom gland for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature (e.g., 250°C) to separate the volatile compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-550.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

Protocol 2: Headspace SPME-GC-MS Analysis of Volatiles from Cheese

This protocol provides a general methodology for the analysis of volatile compounds in cheese, which can be optimized for the detection of this compound.[8][9][10]

1. Sample Preparation:

-

Grate a representative sample of the cheese (e.g., 5-10 g).

-

Place the grated cheese into a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

-

For semi-quantitative or quantitative analysis, an internal standard can be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Select a SPME fiber with appropriate polarity (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for a broad range of volatiles).

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Follow the GC-MS parameters as outlined in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of cheese volatiles.

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at different concentrations.

Biosynthesis of this compound

The biosynthesis of methyl ketones, including unsaturated variants like this compound, is generally understood to originate from the metabolism of fatty acids.[11] While the specific enzymatic pathway for this compound has not been fully elucidated in insects, a plausible pathway can be proposed based on known biochemical reactions. The likely precursor is a C10 unsaturated fatty acid, which undergoes β-oxidation.

References

- 1. Showing Compound this compound (FDB014721) - FooDB [foodb.ca]

- 2. This compound, 5009-32-5 [thegoodscentscompany.com]

- 3. Chemical profiles of venom glands in queens, foundresses, pre-wintering gynes, and workers in the hornet Vespa velutina nigrithorax [comptes-rendus.academie-sciences.fr]

- 4. Assessment of the In Vivo and In Vitro Release of Chemical Compounds from Vespa velutina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. entomoljournal.com [entomoljournal.com]

- 6. Freeze-Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - FreezeâThaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction - figshare - Figshare [figshare.com]

- 8. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 8-Nonen-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 8-nonen-2-one, tailored for researchers, scientists, and professionals in drug development. The document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum for this compound is characterized by a molecular ion peak and several major fragment ions. The data presented below is consistent with the fragmentation pattern expected for a ketone of this structure.

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Major Fragments (m/z) | 43, 58, 71 |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.81 | ddt | 1H | H-8 |

| ~4.98 | m | 2H | H-9 |

| ~2.42 | t | 2H | H-3 |

| ~2.14 | s | 3H | H-1 |

| ~2.04 | q | 2H | H-7 |

| ~1.57 | p | 2H | H-4 |

| ~1.38 | m | 4H | H-5, H-6 |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~209.2 | C-2 (C=O) |

| ~138.9 | C-8 (=CH) |

| ~114.3 | C-9 (=CH₂) |

| ~43.8 | C-3 |

| ~33.6 | C-7 |

| ~29.8 | C-1 |

| ~28.8 | C-5 or C-6 |

| ~28.7 | C-6 or C-5 |

| ~23.8 | C-4 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3077 | =C-H stretch |

| ~2930, ~2855 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1641 | C=C stretch (alkene) |

| ~995, ~910 | =C-H bend (alkene) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

The FID is then Fourier transformed to obtain the frequency-domain spectrum.

-

-

Data Processing: The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample, sandwiched between the salt plates, is placed in the sample holder.

-

The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) system which separates the compound from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Technical Guide: 8-Nonen-2-one (CAS No. 5009-32-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 8-Nonen-2-one, including its chemical identifiers, detailed safety information, and general experimental considerations.

Chemical Identification and Properties

This compound is a ketone with the chemical formula C9H16O.[1] It is also known as non-8-en-2-one.[1] This compound is found in nature and has been reported in cheese. It is classified as a flavoring agent and possesses a fruity aroma.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 5009-32-5 | [1][2] |

| Molecular Formula | C9H16O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | non-8-en-2-one | [1] |

| Synonyms | Non-8-en-2-one | [1][2] |

| Appearance | Colorless liquid | |

| Specific Gravity | 0.853 - 0.855 @ 25°C | [3] |

| Refractive Index | 1.436 - 1.437 @ 20°C | [2][3] |

| Flash Point | 71.67 °C (161.00 °F) | [3] |

| Vapor Pressure | 0.145 mm/Hg @ 25°C | [2] |

Safety Data and Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation.[1] Appropriate safety precautions must be taken when handling this chemical.

Table 2: GHS Hazard Information

| Category | Code | Statement | Pictogram | Signal Word |

| Health Hazard | H319 | Causes serious eye irritation | Irritant | Warning |

Table 3: Precautionary Statements (P-codes)

| Type | Code | Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P317 | If eye irritation persists: Get medical help. |

Experimental Protocols and Handling

General Handling and Storage

Due to its hazard profile, this compound should be handled in a well-ventilated area, preferably under a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Spill Management: In case of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Caption: GHS hazard classification pathway for this compound.

Synthetic Protocol Considerations

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general approach can be inferred from the synthesis of related unsaturated ketones, such as 3-nonen-2-one. A common method involves a base-catalyzed aldol condensation followed by dehydration.

General Aldol Condensation and Dehydration Workflow:

-

Reaction Setup: A suitable reaction flask is charged with a solvent (e.g., ethanol or THF) and a base (e.g., aqueous KOH or NaOH).

-

Aldol Addition: The reactants, an aldehyde (e.g., heptanal) and a ketone (e.g., acetone), are added to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Dehydration: Upon completion of the aldol addition, the intermediate hydroxyketone is dehydrated to form the α,β-unsaturated ketone. This is typically achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable method, such as distillation or column chromatography.

Caption: General workflow for the synthesis of unsaturated ketones.

Use in Biological Assays

This compound and its isomers, such as 3-nonen-2-one, are substrates for enzymes like double-bond reductases. In a research context, this compound could be used in enzymatic assays to characterize the activity and substrate specificity of such enzymes.

Experimental Outline for an Enzymatic Assay:

-

Enzyme Preparation: A purified enzyme solution or a cell lysate containing the enzyme of interest is prepared.

-

Reaction Mixture: A buffered solution containing the enzyme, cofactors (e.g., NADPH), and the substrate (this compound) is prepared.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.

-

Quenching and Extraction: The reaction is stopped, and the products are extracted using an appropriate organic solvent.

-

Analysis: The reaction products are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the conversion of the substrate.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician. | |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. | |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Ingestion | If swallowed, do NOT induce vomiting. Call a physician immediately. Risk of aspiration. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: This compound is combustible. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

References

Unveiling the Physicochemical Profile of 8-Nonen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 8-Nonen-2-one, a ketone with applications in the flavor and fragrance industry and as a semiochemical in insect communication. This document details its boiling point and density, outlines general experimental methodologies for these determinations, and presents key biochemical pathways associated with its synthesis and signaling functions.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and study. The boiling point and density are critical parameters for purification, formulation, and various analytical procedures.

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 91.00 - 93.00 °C | at 26.00 mm Hg[1] |

| 215.00 - 216.00 °C | at 760.00 mm Hg (estimated)[2] | |

| Density | 0.85300 - 0.85500 g/cm³ | at 25.00 °C[2][3] |

Experimental Protocols

While specific experimental records for the determination of the physical properties of this compound are not publicly detailed, standard organic chemistry methodologies are employed for such measurements. The following sections describe generalized protocols for determining the boiling point and density of a liquid ketone like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small sample volumes, the Thiele tube method is commonly employed.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample vial

-

Heating source (e.g., Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed in the sample vial.

-

The capillary tube is placed in the sample vial with the open end submerged in the liquid.

-

The sample vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and vial assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Density

The density of a liquid is its mass per unit volume. A precise method for determining the density of a liquid is through the use of a pycnometer or a density bottle.

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The clean and dry pycnometer is weighed accurately on an analytical balance (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with the this compound sample at the same temperature.

-

The filled pycnometer is weighed again (m3).

-

The density of the this compound is calculated using the formula: Density = (m3 - m1) / Volume of pycnometer

Biochemical and Synthetic Pathways

Understanding the synthesis and biological interactions of this compound is crucial for its application in drug development and as a semiochemical.

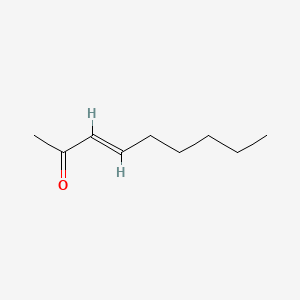

Synthesis of this compound

This compound can be synthesized through the oxidation of the corresponding secondary alcohol, 8-nonen-2-ol. This reaction is a fundamental transformation in organic chemistry.

Caption: Synthesis of this compound via oxidation of 8-nonen-2-ol.

Insect Pheromone Signaling Pathway (General)

This compound has been identified as a semiochemical, a chemical substance that carries a message, for certain insects.[1] While the specific signaling cascade for this compound in a particular species may vary, a generalized insect pheromone signaling pathway provides a representative model of its potential mechanism of action at the molecular level. This process typically involves the binding of the pheromone to a receptor protein, initiating an intracellular signaling cascade that leads to a behavioral response.

Caption: Generalized insect pheromone signal transduction pathway.

References

Unveiling the Sensory Signature of 8-Nonen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the olfactory properties and odor profile of 8-Nonen-2-one (CAS No. 5009-32-5), a ketone with significance in the flavor and fragrance industries, as well as in chemical ecology as a semiochemical. This document collates available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical signaling pathways involved in its perception. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in sensory science, chemical analysis, and drug development.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₆O.[1] Structurally, it is a nine-carbon aliphatic ketone with a double bond between the eighth and ninth carbon atoms.[1] Its unique molecular architecture contributes to its distinct olfactory characteristics, which are of interest in various scientific and commercial fields. This guide aims to provide a comprehensive technical overview of its olfactory properties, the methods used to determine them, and the biological mechanisms of their perception.

Olfactory Properties of this compound

The olfactory characteristics of a volatile compound are defined by its odor profile and its odor threshold, which is the minimum concentration at which the compound can be detected by the human olfactory system.

Odor Profile

The odor of this compound is consistently described as having fruity and baked characteristics.[1][2][3][4][5][6] This combination of notes makes it a valuable ingredient in the formulation of flavors and fragrances. A more detailed breakdown of its odor profile is provided in the table below.

Table 1: Odor Profile Descriptors for this compound

| Odor Descriptor | Source(s) |

| Fruity | [1][3][4] |

| Baked | [2][3][4][6][7] |

Note: The odor profile is often evaluated by a trained sensory panel under controlled conditions.

Quantitative Olfactory Data

Other relevant physicochemical properties that influence its volatility and olfactory perception are summarized in the following table.

Table 2: Physicochemical and Olfactory-Related Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 5009-32-5 | |

| Appearance | Colorless liquid | [1] |

| Vapor Pressure | 0.145 mm/Hg @ 25.00 °C | [5] |

| Solubility in Water | 528.1 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 2.52 - 2.607 (estimated) | [1][5] |

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of a compound like this compound involves a combination of analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether) is prepared. For complex matrices, volatile compounds are extracted using methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Olfactometric Detection: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist (assessor) sniffs the eluting compounds and records the odor descriptors and their intensity at specific retention times.

-

Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their perceived odors.

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation for Odor Threshold Determination

The determination of the odor threshold is typically conducted using a trained sensory panel and standardized methods.

Methodology (Ascending Forced-Choice Method):

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and trained to recognize the specific odor of this compound.

-

Sample Preparation: A series of dilutions of this compound in an odorless medium (e.g., purified water or air) is prepared in ascending order of concentration.

-

Presentation: In each trial, the panelist is presented with three samples (triangular test), two of which are blanks (odorless medium) and one contains a specific concentration of this compound. The panelist's task is to identify the sample that is different.

-

Threshold Calculation: The lowest concentration at which a panelist can reliably detect the presence of the odorant is recorded as their individual threshold. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

Signaling Pathways in Olfactory Perception

The perception of this compound's odor is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that result in a neural signal being sent to the brain. While the specific receptors for this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. Furthermore, this compound is known to act as a pheromone in certain insect species, where it elicits specific behavioral responses through a similar, yet distinct, signaling pathway.

Vertebrate Olfactory Signal Transduction

In vertebrates, olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Studies have shown that human olfactory receptors hOR52D1 and hOR1G1 are activated by related aliphatic ketones like 2- and 3-nonanone, suggesting that this compound likely activates a similar subset of ORs.

Caption: Vertebrate Olfactory Signal Transduction Pathway.

Insect Pheromone Signaling

This compound has been identified as a component of the alarm pheromone of the Asian hornet (Vespa velutina) and is also utilized in the chemical communication of the mold mite (Tyrophagus putrescentiae). In insects, pheromone reception also involves olfactory receptors located on the antennae, which are often highly specific to the pheromone molecule. The binding of the pheromone triggers a neuronal signal that leads to a specific behavioral response, such as aggression or aggregation.

Caption: Generalized Insect Pheromone Reception Pathway.

Conclusion

This compound possesses a distinct and pleasant "fruity" and "baked" odor profile, making it a compound of significant interest. While precise quantitative data for its odor threshold remains an area for further investigation, its structural similarity to other potent ketones suggests a low detection level. The methodologies of Gas Chromatography-Olfactometry and sensory panel evaluations are crucial for the detailed characterization of its olfactory properties. The perception of this compound is mediated by well-understood, yet complex, signaling pathways in both vertebrates and insects, highlighting its dual role as a flavor/fragrance component and a semiochemical. This guide provides a foundational understanding for professionals in related fields and underscores the need for continued research to fully elucidate the sensory and biological impact of this versatile molecule.

References

- 1. This compound, 5009-32-5 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. Showing Compound this compound (FDB014721) - FooDB [foodb.ca]

- 4. nonenone,this compound CAS#: 5009-32-5 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H16O | CID 21108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Nonen-2-one via Oxidation of 8-Nonen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-nonen-2-one through the oxidation of the secondary alcohol, 8-nonen-2-ol. Four widely-used oxidation methodologies are presented: Jones oxidation, Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. Each method is detailed with a comprehensive protocol, a summary of reaction conditions, and expected yields. This guide is intended to assist researchers in selecting and performing the most suitable oxidation reaction for their specific laboratory needs, considering factors such as reaction scale, substrate sensitivity, and environmental impact.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates and final products in the pharmaceutical, fragrance, and materials industries.[1][2][3] this compound, a valuable unsaturated ketone, can be efficiently synthesized from its corresponding secondary alcohol, 8-nonen-2-ol. The choice of oxidant and reaction conditions is critical to ensure high yield and purity while minimizing side reactions, particularly with the presence of a terminal double bond in the substrate.

This application note details four common and effective methods for this transformation:

-

Jones Oxidation: A robust and cost-effective method using a chromium (VI)-based reagent. It is known for high yields but requires careful handling due to the toxicity of chromium compounds.[1][4][5][6]

-

Swern Oxidation: A mild and highly selective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is particularly suitable for sensitive substrates but requires cryogenic temperatures and produces a malodorous byproduct.[3][7][8][9]

-

Dess-Martin Periodinane (DMP) Oxidation: A very mild and selective method employing a hypervalent iodine reagent. It offers high yields and a simple work-up, making it ideal for small-scale synthesis of complex molecules.[2][10][11][12][13]

-

Pyridinium Chlorochromate (PCC) Oxidation: A versatile and reliable chromium (VI)-based reagent that is milder than the Jones reagent and suitable for a wide range of substrates.[14][15][16]

Chemical Reaction Pathway

The overall chemical transformation is the oxidation of the secondary alcohol 8-nonen-2-ol to the ketone this compound.

Caption: Oxidation of 8-Nonen-2-ol to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the four selected oxidation methods.

Materials and Equipment

-

8-Nonen-2-ol (Starting Material)

-

Jones Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄), acetone, isopropyl alcohol, diethyl ether.

-

Swern Oxidation: Oxalyl chloride ((COCl)₂), dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).

-

Dess-Martin Periodinane (DMP) Oxidation: Dess-Martin periodinane, dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

PCC Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), Celite® or silica gel, diethyl ether.

-

Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice bath, dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel, appropriate solvents).

-

Thin-layer chromatography (TLC) plates and developing chambers.

General Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocols

-

Preparation of Jones Reagent: In a flask immersed in an ice bath, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Slowly add 50 mL of water with stirring.

-

Reaction Setup: Dissolve 8-nonen-2-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed. Continue the addition until a faint orange color persists.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the excess oxidant by adding isopropyl alcohol until the green color of Cr(III) persists.

-

Extraction: Pour the mixture into water and extract with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Activation of DMSO: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature while stirring for 1-2 hours.

-

Quenching and Work-up: Quench the reaction by adding water.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Reaction Setup: To a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

-

Oxidation: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography.

-

Reaction Setup: To a suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM in one portion.

-

Oxidation: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the different oxidation methods.

| Oxidation Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |

| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone | 0-20 °C | 1-3 h | 85-95 | Highly efficient and cost-effective; uses toxic chromium.[1][17] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 °C to RT | 2-4 h | 90-98 | Mild and selective; requires cryogenic conditions and produces a foul odor.[7][8] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temp. | 1-3 h | 90-95 | Very mild and selective with a simple work-up; reagent is expensive.[2][10][11] |

| PCC Oxidation | Pyridinium Chlorochromate | DCM | Room Temp. | 2-4 h | 80-90 | Milder than Jones reagent; requires careful handling of chromium waste.[14][15] |

Characterization of this compound

The synthesized this compound can be characterized by standard spectroscopic methods.

-

Appearance: Colorless liquid.[18]

-

Molecular Formula: C₉H₁₆O.[19]

-

Molecular Weight: 140.22 g/mol .[19]

-

¹H NMR (CDCl₃, 400 MHz): δ 5.88-5.75 (m, 1H, -CH=CH₂), 5.04-4.93 (m, 2H, -CH=CH₂), 2.42 (t, J=7.4 Hz, 2H, -CH₂-C(=O)-), 2.14 (s, 3H, -C(=O)-CH₃), 2.08-2.01 (m, 2H, -CH₂-CH=CH₂), 1.62-1.54 (m, 2H, -CH₂-), 1.40-1.28 (m, 4H, -CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 209.2 (C=O), 138.8 (-CH=), 114.5 (=CH₂), 43.7 (-CH₂-C=O), 33.5 (-CH₂-CH=), 29.8 (-C(=O)-CH₃), 28.7 (-CH₂-), 28.6 (-CH₂-), 23.7 (-CH₂-).[20]

-

Infrared (IR) (neat): ν_max_ 2925, 1715 (C=O), 1640 (C=C), 910 cm⁻¹.

Conclusion

This application note provides a comprehensive guide to the synthesis of this compound from 8-nonen-2-ol using four different oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, available equipment, and environmental considerations. The provided protocols and comparative data will aid researchers in making an informed decision to achieve a successful and efficient synthesis.

References

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. nonenone,this compound | 5009-32-5 [chemicalbook.com]

- 19. This compound | C9H16O | CID 21108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Showing Compound this compound (FDB014721) - FooDB [foodb.ca]

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8-Nonen-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Nonen-2-one is a ketone that contributes to the flavor and aroma profile of various natural products. As a volatile organic compound (VOC), its accurate identification and quantification are crucial in fields such as food science, fragrance development, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and structural identification capabilities.[1] This document provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

A critical aspect of successful GC-MS analysis is appropriate sample preparation to isolate and concentrate the analyte of interest while minimizing matrix interference. For a volatile compound like this compound, headspace analysis is a highly effective technique.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

This protocol is suitable for the extraction of this compound from various matrices. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to extract a wide range of volatile and semi-volatile compounds.[2][3]

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heater/agitator for headspace vials

-

GC-MS system

Procedure:

-

Sample Preparation:

-

For liquid samples: Pipette a known volume (e.g., 1-5 mL) of the sample into a 20 mL headspace vial.

-

For solid samples: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial. The addition of a small amount of a saturated NaCl solution can aid in the release of volatiles by increasing the ionic strength of the matrix.[4]

-

-

Internal Standard Addition (Optional but Recommended for Quantification):

-

Spike the sample with a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, such as 2-octanone) at a known concentration.

-

-

Vial Sealing: Tightly seal the vial with the cap and septum.

-

Incubation and Extraction:

-

Place the vial in the heater/agitator.

-

Incubate the sample at a controlled temperature (e.g., 60-70°C) for a set time (e.g., 20-60 minutes) to allow the volatile compounds to partition into the headspace.[2][3]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-60 minutes) with continuous agitation.[2][3]

-

-

Desorption and GC-MS Analysis:

-

After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.

-

Protocol 2: GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

Gas Chromatography (GC) Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column suitable for the separation of a wide range of volatile compounds. |

| Injection Mode | Splitless | For maximizing sensitivity, especially for trace-level analysis. |

| Injector Temperature | 250°C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Temperature Program | Initial temperature: 40°C, hold for 2 min. Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 min. | A typical temperature program for the separation of volatile and semi-volatile compounds. |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Ion Source Temperature | 230°C | A standard source temperature to maintain analyte integrity. |

| Mass Scan Range | m/z 40-300 | To cover the molecular ion and expected fragment ions of this compound. |

| Solvent Delay | 2-3 minutes | To prevent the solvent front from entering the mass spectrometer and causing filament damage. |

Data Presentation

Expected Quantitative and Qualitative Data

The following table summarizes the expected data for the GC-MS analysis of this compound based on its chemical properties and known fragmentation patterns of similar ketones.[5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | C₉H₁₆O | 140.22 | 10-15 | 140, 125, 97, 83, 69, 58, 43 |

Note: The retention time is an estimate and will vary depending on the specific GC column, temperature program, and instrument used.

Interpretation of Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140, although it may be of low intensity. The fragmentation pattern of ketones is characterized by several key cleavage types:

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 125, or the loss of a hexenyl radical (•C₆H₁₁) to form an acetyl cation at m/z 43. The peak at m/z 43 is often a prominent peak for methyl ketones.

-

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen. This compound has γ-hydrogens, which can lead to the formation of a neutral enol and a charged alkene. A significant peak at m/z 58 is expected from the McLafferty rearrangement, corresponding to the [CH₂=C(OH)CH₃]⁺ radical cation.

-

Other Fragments: A series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) may be observed due to cleavage along the alkyl chain, resulting in peaks at m/z 69, 83, 97, etc.

Visualizations

Experimental Workflow

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound in EI-MS.

References

- 1. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 2. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via the Horner-Wadsworth-Emmons Reaction

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly efficient method for the stereoselective synthesis of alkenes. A significant application of this reaction, particularly in the fields of medicinal chemistry and natural product synthesis, is the formation of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of an aldehyde with a stabilized phosphonate carbanion derived from a β-keto phosphonate.

Compared to the classical Wittig reaction, the HWE reaction offers several key advantages. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, enabling them to react efficiently with a broader range of aldehydes, including those that are sterically hindered.[1] Furthermore, the primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which significantly simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1] The HWE reaction often provides excellent stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-isomer of the unsaturated ketone.[2]

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated ketones utilizing the Horner-Wadsworth-Emmons reaction.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base is used to deprotonate the α-carbon of the β-keto phosphonate, forming a resonance-stabilized phosphonate carbanion (enolate).

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-limiting step and results in the formation of a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene (the α,β-unsaturated ketone) and a dialkyl phosphate byproduct. The formation of the stable phosphorus-oxygen double bond in the byproduct is a strong driving force for the reaction.

The stereochemical outcome of the reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions. Generally, the reaction favors the formation of the (E)-alkene due to the thermodynamic stability of the intermediates leading to the oxaphosphetane.[2]

Caption: Horner-Wadsworth-Emmons Reaction Mechanism for Enone Synthesis.

Experimental Protocols

General Protocol for the Synthesis of α,β-Unsaturated Ketones via the Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of α,β-unsaturated ketones. The specific base, solvent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

-

β-Keto phosphonate (1.0 equiv)

-

Aldehyde (1.0-1.2 equiv)

-

Base (e.g., NaH, K2CO3, DBU, LiOH) (1.0-1.5 equiv)

-

Anhydrous solvent (e.g., THF, DMF, CH3CN)

-

Anhydrous LiCl (optional, can improve reaction rates and yields)

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous MgSO4 or Na2SO4

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-keto phosphonate and the anhydrous solvent.

-

If using, add anhydrous LiCl at this stage.

-

Cool the solution to the appropriate temperature (typically 0 °C or -78 °C).

-

Slowly add the base to the solution with stirring.

-

Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with the Aldehyde:

-

Dissolve the aldehyde in a small amount of the anhydrous solvent.

-

Add the aldehyde solution dropwise to the solution of the phosphonate carbanion.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.

-

Example Protocol: Synthesis of (E)-Chalcone (Benzalacetophenone)

Materials:

-

Diethyl benzoylphosphonate (1.00 g, 4.13 mmol)

-

Benzaldehyde (0.46 g, 4.34 mmol, 1.05 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.54 mmol, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF, 20 mL)

Procedure:

-

To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve diethyl benzoylphosphonate (1.00 g, 4.13 mmol) in anhydrous THF (10 mL).

-

Slowly add the diethyl benzoylphosphonate solution to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (0.46 g, 4.34 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of 10 mL of saturated aqueous NH4Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield (E)-chalcone as a pale yellow solid.

Quantitative Data

The following table summarizes the synthesis of various α,β-unsaturated ketones using the Horner-Wadsworth-Emmons reaction, including reaction conditions and characterization data.

| Entry | Aldehyde | β-Keto Phosphonate | Base/Solvent | Temp/Time | Product | Yield (%) | Spectroscopic Data |

| 1 | Benzaldehyde | Diethyl benzoylphosphonate | NaH / THF | 0 °C to rt / 4 h | (E)-Chalcone | 85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 7.81 (d, J = 15.7 Hz, 1H), 7.62-7.59 (m, 2H), 7.55-7.50 (m, 3H), 7.42-7.38 (m, 5H). ¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 144.8, 138.2, 134.9, 132.8, 130.5, 129.0, 128.5, 128.4, 122.1. IR (KBr, cm⁻¹): 1659 (C=O), 1605, 1575, 980. |

| 2 | 4-Methoxybenzaldehyde | Diethyl (2-oxopropyl)phosphonate | LiOH / H₂O-THF | rt / 12 h | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 92 | ¹H NMR (CDCl₃, 300 MHz): δ 7.48 (d, J = 8.7 Hz, 2H), 7.42 (d, J = 16.2 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H), 6.61 (d, J = 16.2 Hz, 1H), 3.84 (s, 3H), 2.37 (s, 3H). |

| 3 | Cinnamaldehyde | Diethyl (2-oxopropyl)phosphonate | K₂CO₃ / CH₃CN | rt / 24 h | (E,E)-1-Phenylhexa-1,4-dien-3-one | 78 | ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 3H), 7.40-7.35 (m, 3H), 7.00 (dd, J = 15.8, 10.2 Hz, 1H), 6.55 (d, J = 15.8 Hz, 1H), 6.30 (d, J = 15.8 Hz, 1H), 2.05 (d, J = 6.9 Hz, 3H). |

| 4 | Furfural | Diethyl benzoylphosphonate | NaH / THF | 0 °C to rt / 5 h | (E)-1-Phenyl-3-(furan-2-yl)prop-2-en-1-one | 88 | ¹H NMR (CDCl₃, 400 MHz): δ 8.02-7.99 (m, 2H), 7.60-7.50 (m, 4H), 7.45-7.40 (m, 2H), 6.75 (d, J = 3.4 Hz, 1H), 6.53 (dd, J = 3.4, 1.7 Hz, 1H). |

Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction.

Caption: Experimental Workflow for HWE Synthesis of Unsaturated Ketones.

References

Application of 8-Nonen-2-one in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is an aliphatic ketone recognized for its characteristic fruity and baked aroma profile.[1][2] As a flavoring agent, it is designated as FEMA GRAS (Generally Recognized as Safe) with FEMA number 4408.[3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance chemistry, covering its physicochemical properties, synthesis, analytical methods, and practical applications.

Physicochemical and Organoleptic Properties

A comprehensive summary of the key properties of this compound is presented in Table 1. This data is essential for its effective handling, formulation, and quality control.

Table 1: Physicochemical and Organoleptic Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | non-8-en-2-one | [2] |

| CAS Number | 5009-32-5 | [2] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Odor Profile | Fruity, baked | [1][2] |

| Flavor Profile | Fruity, cheesy, green, dairy, buttery | [2] |

| Boiling Point | 91-93 °C @ 26 mmHg | [2] |

| Flash Point | 71.67 °C (161.00 °F) | [2] |

| Specific Gravity | 0.853 - 0.855 @ 25 °C | [2] |

| Refractive Index | 1.436 - 1.437 @ 20 °C | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |

Olfactory Perception and Signaling Pathway

The perception of this compound, like other aliphatic ketones, is initiated by its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the exact human ORs that respond to this compound have not been definitively identified, research on homologous ketones suggests that they are detected by a specific subset of ORs. The binding of an odorant to its receptor triggers a G-protein-coupled signaling cascade.

The generally accepted signaling pathway for odorant perception is illustrated in the following diagram:

Caption: Olfactory signal transduction pathway for this compound.

Application in Flavor Formulations

This compound is a versatile ingredient in flavor creation, particularly for enhancing fruity and baked notes. Its profile makes it suitable for a variety of food products.

Table 2: Recommended Usage Levels of this compound in Food Products (FEMA GRAS)

| Food Category | Average Usual ppm | Average Maximum ppm |

| Breakfast Cereal | 0.00002 | 0.00010 |

| Frozen Dairy | 0.00002 | 0.00010 |

| Imitation Dairy | 0.00200 | 0.00500 |

Note: Data sourced from The Good Scents Company, referencing FEMA publication 23.[2]

Example Formulations:

-

Baked Apple Flavor Concentrate: The fruity and baked notes of this compound can be used to create a realistic baked apple flavor.

-

Concept: To build a flavor reminiscent of a warm, baked apple with hints of cinnamon and brown sugar.

-

Formulation Idea:

-

Ethyl Acetate (fruity, solvent)

-

Hexyl Acetate (fruity, pear-like)

-

(E)-2-Hexenal (green, leafy)

-

Damascenone (rosy, fruity)

-

Vanillin (sweet, creamy)

-

Cinnamaldehyde (spicy, cinnamon)

-

This compound (baked, fruity)

-

Propylene Glycol (solvent)

-

-

-

Fruity Cereal Flavor Concentrate: To enhance the fruity notes in a breakfast cereal flavor.

-

Concept: A bright, mixed-fruit flavor with a subtle baked grain background.

-

Formulation Idea:

-

Ethyl Butyrate (fruity, pineapple-like)

-

Isoamyl Acetate (fruity, banana)

-

Limonene (citrus)

-

gamma-Decalactone (fruity, peachy)

-

Maltol (caramellic, sweet)

-

This compound (fruity, baked undertone)

-

Ethanol (solvent)

-

-

Experimental Protocols

A common synthetic route to this compound is through the oxidation of the corresponding secondary alcohol, 8-nonen-2-ol.[1]

Objective: To synthesize this compound via the oxidation of 8-nonen-2-ol.

Materials:

-

8-nonen-2-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Dissolve 8-nonen-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a slurry of PCC in anhydrous DCM.

-

Slowly add the PCC slurry to the solution of 8-nonen-2-ol at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing this compound and concentrate to yield the pure product.

-

Confirm the identity and purity of the synthesized compound using GC-MS and NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Objective: To identify and quantify this compound in a food sample (e.g., flavored beverage).

Materials:

-

Food sample containing or suspected to contain this compound

-

This compound standard

-

Internal standard (e.g., 2-octanone)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) or liquid-liquid extraction apparatus

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place a known amount of the liquid food sample into a headspace vial.

-

Add a known concentration of the internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

Inlet Temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of the pure standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Objective: To determine the sensory threshold and descriptive profile of this compound in a specific food base.

Methodology: Triangle Test for Difference Testing and Quantitative Descriptive Analysis (QDA) for profiling.

Procedure:

-

Panelist Selection and Training:

-

Recruit panelists based on their sensory acuity and ability to describe aromas.

-

Train panelists to identify and rate the intensity of fruity, baked, and other relevant aroma attributes using reference standards.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound in the desired food base (e.g., water, sugar solution, unflavored biscuit).

-

Prepare control samples (food base without added this compound).

-

-

Triangle Test (Threshold Determination):

-

Present panelists with three samples, two of which are identical (controls) and one is different (containing this compound at a specific concentration).

-

Ask panelists to identify the odd sample.

-

Repeat with a range of concentrations to determine the detection threshold (the concentration at which a statistically significant number of panelists can correctly identify the odd sample).

-

-

Quantitative Descriptive Analysis (Profiling):

-

Present panelists with samples of the food base containing this compound at a supra-threshold concentration.

-

Ask panelists to rate the intensity of predefined sensory attributes (e.g., fruity, baked, sweet, green) on a line scale.

-

Analyze the data to generate a sensory profile of this compound in the specific application.

-

Caption: Workflow for sensory evaluation of this compound.

Stability Considerations

The stability of flavor compounds like this compound is crucial for maintaining the sensory quality of food and beverage products throughout their shelf life. The double bond in the 8-position makes the molecule susceptible to oxidation, which can lead to the formation of off-notes.

Key factors affecting stability:

-

Oxygen: Exposure to air can lead to oxidative degradation.

-

Light: UV light can catalyze oxidation reactions.

-

Temperature: High temperatures can accelerate degradation reactions.

-

pH: The stability of ketones can be influenced by the pH of the food matrix.

Protocol for a Basic Stability Test:

-

Prepare samples of the final product (e.g., beverage) containing this compound.

-

Store the samples under different conditions:

-

Accelerated: Higher temperature (e.g., 40°C) and light exposure.

-

Real-time: Recommended storage conditions (e.g., room temperature, dark).

-

-

Analyze the concentration of this compound at regular intervals (e.g., 0, 1, 3, 6 months) using the GC-MS protocol described above.

-

Conduct sensory evaluations at each time point to assess any changes in the flavor profile.

-

Plot the concentration of this compound over time to determine its degradation kinetics and estimate the shelf life of the flavor in the product.

Conclusion